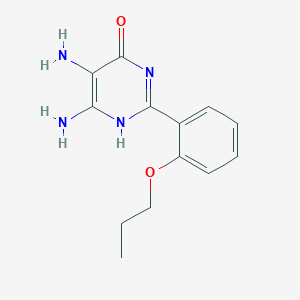

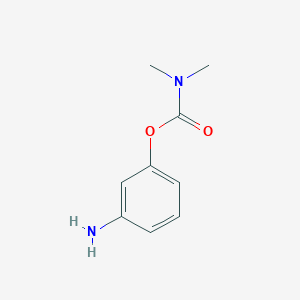

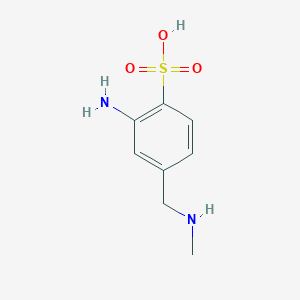

3-Aminophenyl dimethylcarbamate

説明

Synthesis Analysis

The synthesis of compounds related to 3-aminophenyl dimethylcarbamate involves several key strategies, including modifications to enhance potency and selectivity through structural alterations. For example, the synthesis of fatty acid amide hydrolase inhibitors from alkylcarbamic acid biphenyl-3-yl esters demonstrates the importance of the N-terminal group's fit within the lipophilic region of the substrate-binding site, which is crucial for obtaining highly potent inhibitors (Mor et al., 2008).

Molecular Structure Analysis

The study of molecular structures, especially through spectroscopic methods, provides insights into the electronic and conformational characteristics of compounds. For instance, DFT and vibrational spectroscopy studies on related compounds offer a detailed understanding of intra- and intermolecular interactions, helping to elucidate the compound's structural dynamics and stability (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

Chemical reactions involving 3-aminophenyl dimethylcarbamate derivatives are diverse and include various synthesis and modification processes that alter the compound's physical and chemical properties. For example, the use of dimedone as a protecting agent for amino groups in peptide synthesis highlights the compound's versatility in synthetic chemistry (Halpern & James, 1964).

科学的研究の応用

It’s worth noting that “3-Aminophenyl dimethylcarbamate” is a chemical compound with the molecular formula C9H12N2O2 . It’s typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It’s also important to handle this compound with care as it may pose certain health hazards .

-

Chemical Synthesis

-

Carbamoylation of Amines

- This compound can be used in the carbamoylation of primary, secondary, and aromatic amines . This process involves the reaction of amines with dimethyl carbonate . The iron-chrome catalyst TZC-3/1 was found to be the most active, leading to approximately 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .

It’s worth noting that “3-Aminophenyl dimethylcarbamate” is a chemical compound with the molecular formula C9H12N2O2 . It’s typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . It’s also important to handle this compound with care as it may pose certain health hazards .

Safety And Hazards

特性

IUPAC Name |

(3-aminophenyl) N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(12)13-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEQZFMJKLCAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

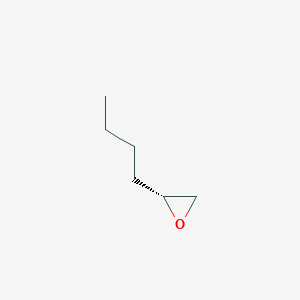

CN(C)C(=O)OC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173753 | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminophenyl dimethylcarbamate | |

CAS RN |

19962-04-0 | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)

![8-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B20067.png)